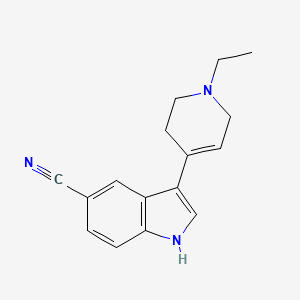

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile

Beschreibung

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-carbonitril ist eine chemische Verbindung mit der Summenformel C15H18N2. Es ist ein Derivat von Indol, einer bicyclischen Struktur, die aus einem sechsgliedrigen Benzolring besteht, der mit einem fünfgliedrigen stickstoffhaltigen Pyrrolring verschmolzen ist.

Eigenschaften

CAS-Nummer |

1958101-06-8 |

|---|---|

Molekularformel |

C16H17N3 |

Molekulargewicht |

251.33 g/mol |

IUPAC-Name |

3-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-5-carbonitrile |

InChI |

InChI=1S/C16H17N3/c1-2-19-7-5-13(6-8-19)15-11-18-16-4-3-12(10-17)9-14(15)16/h3-5,9,11,18H,2,6-8H2,1H3 |

InChI-Schlüssel |

ZPGKCQHCPGWIES-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-carbonitril beinhaltet typischerweise die Reaktion von 5-Nitro-1H-indol mit 1-Ethylpiperidin-4-on in Gegenwart von Pyrrolidin als Katalysator. Die Reaktion wird in trockenem Methanol unter Rückflussbedingungen für 48 Stunden durchgeführt. Das Produkt wird dann mit Dichlormethan extrahiert und durch Umkristallisation gereinigt .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung des Laborsyntheseprozesses, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Ausbeute des Endprodukts durch verschiedene Reinigungstechniken wie Chromatographie und Kristallisation umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Nitrogruppen in Amine umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am Indolring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Wasserstoffgas (H2) in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff (Pd/C) werden verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nucleophile (NH3, OH-) werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise durch Oxidation Oxide entstehen, durch Reduktion Amine und durch Substitutionsreaktionen verschiedene substituierte Indolderivate entstehen.

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Research indicates that 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile may interact with serotonin and dopamine receptors. These interactions are crucial for developing treatments for mood disorders such as depression and anxiety:

- Serotonin Receptors : Preliminary studies suggest binding affinity to serotonin 5-HT1A receptors, which are implicated in mood regulation.

- Dopamine Receptors : Interaction with dopamine D2 receptors could modulate neurotransmitter activity, offering potential therapeutic avenues for conditions like schizophrenia and Parkinson's disease.

Case Studies and Experimental Data

-

Binding Affinity Studies :

- Initial binding studies have demonstrated that the compound exhibits significant affinity for both serotonin and dopamine receptors. This suggests its potential as a dual-action agent in treating neuropsychiatric disorders.

- Biological Activity Assays :

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

- Formation of the tetrahydropyridine ring.

- Introduction of the indole moiety.

- Addition of the carbonitrile group at the 5-position of the indole.

Careful control of reaction conditions such as temperature and pH is essential to optimize yield and purity during synthesis .

Wirkmechanismus

The mechanism of action of 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indol

- 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indol

Einzigartigkeit

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-carbonitril ist aufgrund seines spezifischen Substitutionsschemas am Indolring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht.

Biologische Aktivität

3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile (CAS Number: 72808-70-9) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Molecular Formula: C_{13}H_{15}N_{3}

Molecular Weight: 215.28 g/mol

Structural Characteristics: The compound features an indole moiety with a carbonitrile group and a tetrahydropyridine substituent, which contributes to its unique biological profile.

Anticancer Properties

Research indicates that 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis in human cancer cells. Specifically, it was noted to have a potent effect against colorectal cancer cells (HCT-116), with IC50 values indicating effective cytotoxicity at low concentrations .

The anticancer mechanism of this compound appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation. The compound was shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors. Furthermore, it interferes with the cell cycle progression by inducing G0/G1 phase arrest in treated cells .

Neuroprotective Effects

In addition to its anticancer properties, this indole derivative has been investigated for neuroprotective effects. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage. The compound enhances the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which is crucial for neuronal survival and differentiation .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile has favorable absorption characteristics. However, further studies are required to fully elucidate its metabolic pathways and potential toxicity profiles. Current data suggest that it exhibits low toxicity in animal models at therapeutic doses .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Colorectal Cancer Treatment: A clinical trial involving patients with advanced colorectal cancer showed promising results when combined with standard chemotherapy regimens. Patients receiving this compound reported improved outcomes and reduced tumor sizes compared to those receiving chemotherapy alone .

- Neurodegenerative Disorders: In a model of Alzheimer's disease, administration of the compound resulted in decreased amyloid-beta accumulation and improved cognitive function as measured by behavioral tests .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile?

- Methodological Answer : The synthesis often involves multi-step protocols, including:

- Deoxygenation of keto intermediates : For example, 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile can be selectively deoxygenated to yield intermediates like 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. However, this step may suffer from low yields (~26%) and purification challenges due to solid precipitates .

- Cross-coupling reactions : Microwave-assisted Suzuki-Miyaura coupling under inert atmospheres with Pd(PPh₃)₄ catalysts and Na₂CO₃ in dioxane/water mixtures (110°C, 1.5 h) has been employed for introducing tetrahydropyridine moieties .

- Asymmetric cyclopropanation : Chiral dioxaborolane ligands can enable stereoselective synthesis of related indole carbonitriles, achieving scalable yields (38% over 8 steps) with high enantiomeric excess (88% ee) .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is critical. These tools optimize parameters for bond lengths, angles, and displacement anomalies, even for partially disordered tetrahydropyridine rings. SHELX’s robustness in handling high-resolution or twinned data makes it suitable for small-molecule analysis .

Advanced Research Questions

Q. What challenges arise in the stereochemical and conformational analysis of the tetrahydropyridine ring?

- Methodological Answer : The tetrahydropyridine ring exhibits non-planar puckering, quantified using Cremer-Pople parameters (amplitude , phase angle ). For six-membered rings, puckering coordinates derived from atomic displacements relative to a mean plane help distinguish chair, boat, or twist-boat conformers. Computational tools (e.g., DFT) combined with crystallographic data are essential to resolve pseudorotation dynamics and steric effects from the ethyl substituent .

Q. How do reaction conditions (e.g., catalysts, temperature) influence yields in cross-coupling steps?

- Methodological Answer :

- Catalyst choice : Pd(PPh₃)₄ is preferred for Suzuki-Miyaura coupling due to its air stability and compatibility with microwave irradiation, which reduces reaction times (1.5 h vs. 12–24 h conventionally) .

- Solvent systems : Polar aprotic solvents like dioxane enhance solubility of boronate esters, while aqueous Na₂CO₃ facilitates transmetallation.

- Temperature control : Microwave heating at 110°C improves regioselectivity compared to thermal methods, minimizing side reactions like β-hydride elimination .

Q. What structural modifications enhance this compound’s activity as a serotonin reuptake inhibitor?

- Methodological Answer : Key pharmacophoric features include:

- Indole-carbonitrile core : Ensures π-π stacking with hydrophobic pockets in serotonin transporters (SERT).

- Tetrahydropyridine moiety : The ethyl group at N1 increases lipophilicity, improving blood-brain barrier penetration.

- Stereochemical tuning : Asymmetric synthesis (e.g., cyclopropanation) can optimize binding to SERT’s chiral active site, as demonstrated in analogs with sub-nM affinity .

Data Contradiction Analysis

Q. Why do reported yields for deoxygenation steps vary significantly across studies?

- Methodological Answer : Discrepancies arise from:

- Intermediate stability : Keto intermediates (e.g., 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile) may degrade under prolonged heating or acidic conditions, necessitating strict temperature control .

- Purification methods : Chromatography challenges with polar byproducts (e.g., HCl salts) can lead to underestimation of yields. Alternative recrystallization protocols (e.g., EtOH/DMF mixtures) improve recovery .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.